5-Methylimidazo[1,2-a]pyridin-2-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
5-methylimidazo[1,2-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-3-2-4-8-10-7(9)5-11(6)8/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOIHVYZLHGUHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 5-methylimidazo[1,2-a]pyridin-2-amine belongs, have been recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry.
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Biochemical Pathways
Imidazo[1,2-a]pyridines have been associated with a wide range of applications in medicinal chemistry.
Biological Activity
5-Methylimidazo[1,2-a]pyridin-2-amine (often referred to as 5-MI) is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of 5-MI, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
5-MI is characterized by the molecular formula and a molecular weight of 161.20 g/mol. The compound features a methyl group attached to the imidazole ring and an amine functional group, which significantly influences its reactivity and biological activity.
Biological Activities
Research has highlighted several key biological activities associated with 5-MI and its derivatives:
- Antimicrobial Activity : Compounds derived from 5-MI exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
- Anticancer Properties : Studies have demonstrated that 5-MI possesses anticancer activity against multiple cancer cell lines. Notably, it has been observed to inhibit the proliferation of HCT-116 colorectal cancer cells with minimal toxicity to normal cells .
- Antiparasitic Effects : Recent investigations have identified 5-MI as a candidate for treating parasitic infections such as leishmaniasis and trypanosomiasis. In vitro assays confirmed its efficacy against Leishmania donovani and Trypanosoma cruzi .
The biological activity of 5-MI can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in disease processes, such as phospholipase A2 (PLA2), which is crucial in inflammatory responses. The IC50 value for PLA2 inhibition was reported at 14.3 μM, indicating a significant effect .
- DNA Intercalation : The compound's structure allows it to intercalate into double-stranded DNA, disrupting replication processes in cancer cells .
Synthesis of this compound
The synthesis of 5-MI typically involves multi-step organic reactions starting from precursors like 6-methylpyridin-2-amine. Key steps include:
- Formation of the Imidazole Ring : This is achieved through cyclization reactions that introduce the imidazole moiety.
- Functional Group Modifications : Subsequent reactions modify the amine and methyl groups to enhance biological activity.
Anticancer Activity
A study evaluated the anticancer effects of various imidazopyridine derivatives, including 5-MI. The results indicated that compounds with modifications at specific positions on the ring exhibited improved potency against cancer cell lines while maintaining low cytotoxicity towards normal cells. For instance, derivatives with cyano or hydroxyl substitutions showed enhanced activity against HeLa and MCF-7 cells .
Antiparasitic Activity
In another study focusing on antiparasitic properties, 5-MI derivatives were screened for their ability to inhibit Leishmania and Trypanosoma species. The findings revealed that certain modifications led to increased selectivity and potency against these parasites compared to standard treatments .
Scientific Research Applications
Anti-Tuberculosis Activity
Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including 5-MIPA, against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The structure-activity relationship (SAR) studies indicate that modifications to the imidazo[1,2-a]pyridine scaffold can enhance its potency against Mycobacterium tuberculosis (Mtb). For instance:
- Activity Against Mtb : Compounds derived from 5-MIPA exhibited minimum inhibitory concentrations (MIC) ranging from to , demonstrating significant antibacterial activity against Mtb strains .
- Mechanism of Action : These compounds have been identified as inhibitors of QcrB, an essential enzyme in the electron transport chain of Mtb, which is crucial for its survival and replication .
Anticancer Properties
5-MIPA and its analogs have shown promise as potential anticancer agents. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented:
- Cell Line Studies : In vitro studies revealed that several derivatives of 5-MIPA displayed low cytotoxicity while effectively reducing cell viability in prostate cancer (PC-3) and breast cancer (MCF-7) cell lines .
- Targeting Cancer Pathways : The mechanism by which these compounds exert their anticancer effects may involve modulation of key signaling pathways associated with cell growth and apoptosis.
Interaction with Cannabinoid Receptors
Another significant area of research involves the interaction of 5-MIPA with cannabinoid receptors, particularly CB2 receptors. This interaction suggests potential applications in pain management and anti-inflammatory therapies:
- Receptor Binding : Studies indicate that compounds similar to 5-MIPA can bind to CB2 receptors, which are implicated in modulating immune responses and pain perception .
- Therapeutic Implications : Given the role of cannabinoids in treating conditions such as chronic pain and inflammation, 5-MIPA derivatives could be explored for their potential as novel therapeutic agents targeting these pathways.
Synthesis and Development
The synthesis of 5-MIPA has been achieved through various methodologies that emphasize efficiency and environmental sustainability:
- Metal-Free Synthesis : Recent advancements have introduced metal-free synthetic routes for producing imidazo[1,2-a]pyridine derivatives, which are crucial for developing pharmaceutical compounds without toxic byproducts .
- Diversity-Oriented Synthesis : Techniques such as microwave-assisted synthesis allow for rapid generation of diverse compound libraries based on the imidazo[1,2-a]pyridine framework .
Case Study: Anti-TB Compounds
A notable study identified four hit compounds from the imidazo[1,2-a]pyridine class that demonstrated potent activity against Mtb through high-throughput screening methods. These compounds showed promising MIC values and favorable pharmacokinetic profiles in animal models .
| Compound | MIC (μM) | Activity Type | Reference |
|---|---|---|---|
| Compound A | 0.004 | Anti-TB | |
| Compound B | 0.03 | Anti-TB | |
| Compound C | 0.05 | Anti-TB |
Case Study: Anticancer Activity
Research exploring the anticancer properties of 5-MIPA derivatives demonstrated selective cytotoxicity against specific cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for developing safer cancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
The position of substituents on the imidazo[1,2-a]pyridine scaffold critically influences chemical reactivity. For example:
- 5-Methylimidazo[1,2-a]pyridin-3-amine (CAS 81809-82-7, similarity score: 0.70) reacts with N-chlorosuccinimide (NCS) to yield ipso-substitution products when bearing electron-withdrawing groups (e.g., formyl, nitro) at the 3-position. In contrast, 5-methylimidazo[1,2-a]pyridin-2-amine undergoes chlorination at the methyl group when substituted with an ester or chlorine group .
- 2-Methylimidazo[1,2-a]pyridin-3-amine (CAS 28036-31-9, similarity score: 0.67) shows divergent reactivity with NCS due to steric and electronic effects from the methyl group at the 2-position .
Table 1: Reactivity of Methyl-Substituted Imidazo[1,2-a]pyridines with NCS
Structural and Physical Properties
- Crystallography : Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate exhibits planar six- and five-membered rings (dihedral angle: 1.4°) stabilized by C–H⋯O/N hydrogen bonds .
- Solubility and Stability : The amine group at the 2-position enhances water solubility compared to ester or halogenated analogs, which are more lipophilic .
Preparation Methods
Condensation and Cyclization of 6-Methylpyridin-2-amine with Ethyl Bromopyruvate
One of the classical and well-documented methods involves a two-step process:
Step 1: Condensation
6-Methylpyridin-2-amine is reacted with ethyl bromopyruvate in boiling methanol. The reaction mixture is heated at 343 K (approximately 70 °C) for 4 hours. After cooling to 273 K (0 °C), the mixture is neutralized with sodium carbonate (Na2CO3). The product, ethyl-5-methylimidazo[1,2-a]pyridine-2-carboxylate, is extracted with dichloromethane and purified by silica gel chromatography. This step typically yields about 60% of the ester intermediate.Step 2: Reduction
The ester intermediate is then reduced using lithium aluminum hydride (LiAlH4) in methanol at room temperature for 2 hours. The reduction converts the ester to the corresponding 5-methylimidazo[1,2-a]pyridin-2-amine. The product is isolated as colorless crystals after recrystallization from ethanol.
This method is noted for its straightforward approach and moderate yields, providing a reliable route to the target amine compound with good purity confirmed by crystallographic studies.
Intermolecular Heteroannulation of 2-Aminopyridines with Various Electrophilic Partners
A broad class of synthetic strategies involves the heteroannulation of 2-aminopyridines substituted at the 5-position with methyl groups, reacting with electrophilic partners such as ynamides or substituted alkynes. Key features include:
- Use of 5-methyl-2-aminopyridine as the starting amine substrate.
- Reaction with ynamides or related alkynyl compounds under mild conditions to form the imidazo[1,2-a]pyridine core.
- The reactions generally afford single regioisomers with yields ranging from 51% to 69%.
- Structural confirmation of products is often done by single-crystal X-ray crystallography.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The condensation of 6-methylpyridin-2-amine with ethyl bromopyruvate followed by reduction is a classical and reproducible method yielding the target amine in crystalline form, facilitating purification and characterization.
- Heteroannulation with ynamides offers a regioselective and efficient route to 5-methylimidazo[1,2-a]pyridine derivatives, with yields up to 69%, and is amenable to structural diversification.
- Multicomponent reactions provide an operationally simple and scalable method, allowing the incorporation of various substituents on the imidazo[1,2-a]pyridine core, including the 5-methyl group, by choosing appropriate aminopyridine precursors.
- Palladium-catalyzed cross-coupling reactions expand the chemical space accessible for this scaffold, enabling late-stage functionalization and synthesis of complex derivatives relevant for drug discovery.
Q & A
Q. What are the most efficient synthetic routes for 5-methylimidazo[1,2-a]pyridin-2-amine, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Sequential Addition/Oxidative Cyclization: React arylamines with nitriles under I₂/KI-mediated oxidative conditions to form the imidazo[1,2-a]pyridine core. This method avoids intermediate purification, achieving yields of 60–85% .
- Solvent-Free Synthesis: Use TsOH-catalyzed three-component reactions of pyridin-2-amine, aldehydes, and alcohols under solvent-free conditions. This green chemistry approach achieves high functional group tolerance and yields >75% .
- Multi-Step Substitution: Start with 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate in ethanol under reflux. Post-reaction neutralization with KHCO₃ yields the crystalline product (52.6% yield) .
Q. How can the molecular structure of this compound derivatives be confirmed experimentally?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structures using SHELX software (e.g., SHELXL for refinement). Planarity analysis of fused rings (e.g., dihedral angle <2° between six- and five-membered rings) confirms structural integrity .
- Spectroscopic Techniques: Use ¹H/¹³C NMR to verify substituent positions. For example, methyl groups at C5 show distinct shifts at δ 2.4–2.6 ppm, while NH₂ protons appear as broad singlets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?
Methodological Answer:
- Isosteric Replacements: Substitute the methyl group with trifluoromethyl (CF₃) or quinoline moieties to enhance metabolic stability or target affinity. For example, CF₃ analogs show improved IC₅₀ values in enzyme inhibition assays .
- Chalcone Conjugation: Attach chalcone moieties to the imidazo[1,2-a]pyridine core via amide linkages. This modification enhances antikinetoplastid activity (e.g., IC₅₀ = 1.35 μM against Trypanosoma brucei) .
Q. What computational strategies are effective in predicting the binding modes of this compound derivatives to biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with targets like COX-2. Key residues (e.g., Arg120, Tyr355) form hydrogen bonds with the amine and methyl groups .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, guiding rational modifications for improved solubility or activity .
Q. How should researchers address contradictions in crystallographic data or synthetic yields reported across studies?
Methodological Answer:
- Data Validation: Cross-check crystallographic parameters (e.g., bond lengths, R-factors) using WinGX or Olex2. For example, C–C bond lengths in the pyridine ring should align with standard values (1.33–1.39 Å) .
- Replication Under Controlled Conditions: Repeat syntheses with strict control of stoichiometry, temperature, and catalyst loading. Statistical analysis (e.g., ANOVA) identifies significant yield variations .
Q. What methodologies enable the scalable production of this compound derivatives for preclinical testing?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduce reaction times from hours to minutes (e.g., 15 min at 150°C) while maintaining yields >70%. This is critical for high-throughput libraries .
- Flow Chemistry: Optimize continuous-flow systems for oxidative cyclization steps, improving reproducibility and minimizing byproducts .
Critical Considerations for Researchers
- Purity Challenges: Amine-containing derivatives are hygroscopic; store under inert atmosphere (N₂/Ar) .
- Biological Assays: Use HEK-293 cell lines for cytotoxicity screening to exclude false positives in antimicrobial studies .
- Software Tools: SHELX (structure refinement) , WinGX (crystallographic analysis) , and AutoDock (docking) are essential for structural and computational workflows.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
